molecular formula C20H20F2N4O2 B2959440 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1334371-07-1

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2959440
CAS No.: 1334371-07-1
M. Wt: 386.403
InChI Key: ZXCIZGHJRZADIG-UHFFFAOYSA-N
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Description

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of azetidine, piperazine, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the ring-opening polymerization of azetidine derivatives . The piperazine and pyridine rings are then introduced through a series of coupling reactions, often utilizing reagents such as boron compounds in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions that can be scaled up from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields .

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c21-16-5-4-14(11-17(16)22)19(27)26-12-15(13-26)20(28)25-9-7-24(8-10-25)18-3-1-2-6-23-18/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIZGHJRZADIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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